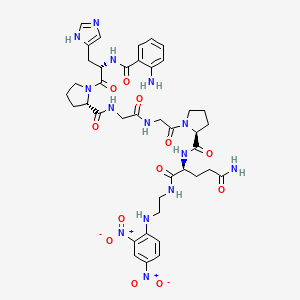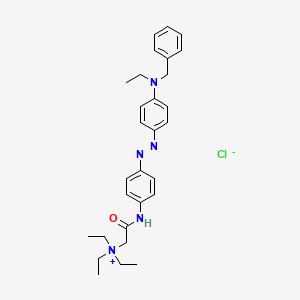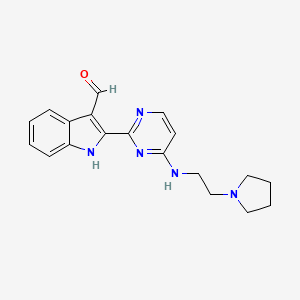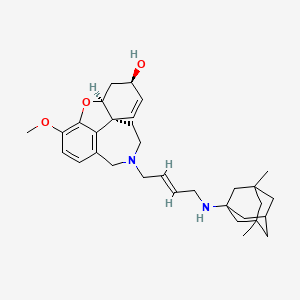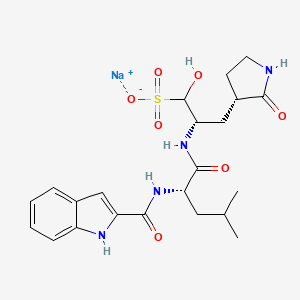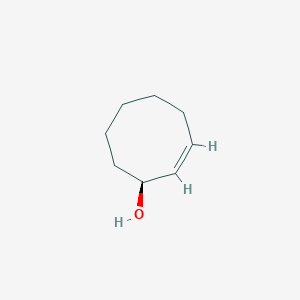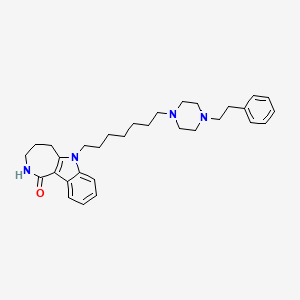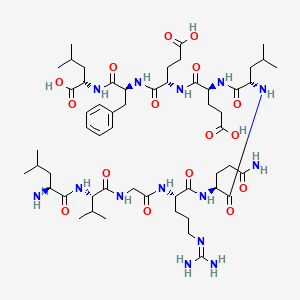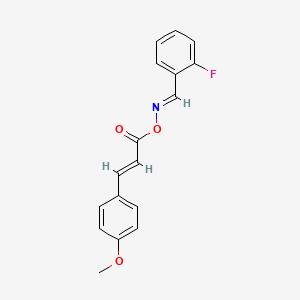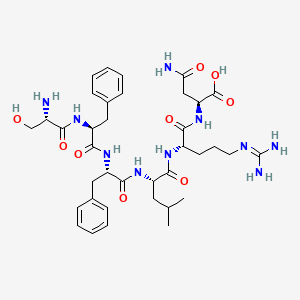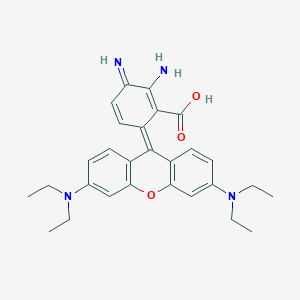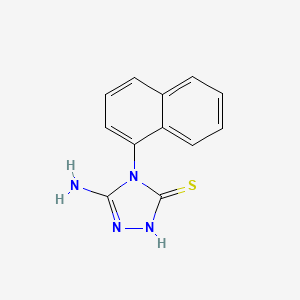
CoA-S-S-CoA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coenzyme A disulfide (CoA-S-S-CoA) is a compound that plays a crucial role in various biochemical processes. It is a dimeric form of coenzyme A, linked by a disulfide bond. Coenzyme A itself is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Coenzyme A disulfide is involved in redox reactions and serves as a reservoir for coenzyme A in cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A disulfide typically involves the oxidation of coenzyme A. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH and temperature to ensure the formation of the disulfide bond without degrading the coenzyme A molecules.
Industrial Production Methods
Industrial production of coenzyme A disulfide involves large-scale fermentation processes using microorganisms that naturally produce coenzyme A. The coenzyme A is then extracted and purified. The oxidation to form coenzyme A disulfide is carried out under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Coenzyme A disulfide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced back to coenzyme A by reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH (usually neutral to slightly acidic), temperature (room temperature to 37°C).
Major Products
The major products formed from the reactions of coenzyme A disulfide include reduced coenzyme A and various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学研究应用
Coenzyme A disulfide has numerous applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Plays a role in cellular redox homeostasis and is used to study the regulation of coenzyme A levels in cells.
Medicine: Investigated for its potential role in treating diseases related to coenzyme A deficiency and oxidative stress.
Industry: Used in the production of coenzyme A derivatives for various biochemical applications.
作用机制
Coenzyme A disulfide exerts its effects primarily through redox reactions. It can be reduced to coenzyme A, which then participates in various metabolic pathways. The disulfide bond in coenzyme A disulfide acts as a reversible switch that regulates the availability of coenzyme A in cells. This regulation is crucial for maintaining cellular energy balance and metabolic functions.
相似化合物的比较
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness
Coenzyme A disulfide is unique due to its role in redox regulation and its ability to act as a reservoir for coenzyme A. Unlike other coenzyme A derivatives, it specifically participates in redox reactions and helps maintain the balance of coenzyme A in cells.
属性
分子式 |
C42H70N14O32P6S2 |
|---|---|
分子量 |
1533.1 g/mol |
IUPAC 名称 |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |
InChI 键 |
YAISMNQCMHVVLO-IQUSNOKWSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
